2-((1-(1H-Benzimidazol-2-yl)-4-piperidinyl)methylamino)-4(1H)-pyrimidinone
Description
2-((1-(1H-Benzimidazol-2-yl)-4-piperidinyl)methylamino)-4(1H)-pyrimidinone, also known as Mizolastine, is a second-generation antihistamine with a unique polyheterocyclic structure. Its molecular formula is C₂₄H₂₅FN₆O, and it has a molecular weight of 432.49 g/mol . The compound features a benzimidazole core linked via a piperidine ring to a pyrimidinone moiety, with a fluorobenzyl substituent enhancing its receptor-binding affinity .
Properties
IUPAC Name |
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22(16-18-9-6-15(24)21-16)12-7-10-23(11-8-12)17-19-13-4-2-3-5-14(13)20-17/h2-6,9,12H,7-8,10-11H2,1H3,(H,19,20)(H,18,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWDBXUHSGNXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2)C4=NC=CC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910786 | |
| Record name | 2-{[1-(1H-Benzimidazol-2-yl)piperidin-4-yl](methyl)amino}pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-57-3 | |
| Record name | 2-[[1-(1H-Benzimidazol-2-yl)-4-piperidinyl]methylamino]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[1-(1H-Benzimidazol-2-yl)piperidin-4-yl](methyl)amino}pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The initial step couples 2-chloro-1-(4-fluorobenzyl)benzimidazole (II) with 1,4-dioxa-8-azaspiro[4.5]decane (III) under anhydrous conditions:
| Parameter | Specification |
|---|---|
| Solvent | Isoamyl alcohol |
| Base | Diisopropylethylamine (84 mL) |
| Temperature | Reflux (80–120°C) |
| Reaction Time | 48 hours |
| Yield | ~75% (60 g product from 50 g II ) |
This step forms 8-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane (2) , a spirocyclic ketal protecting the piperidine carbonyl.
Mechanistic Considerations
The base deprotonates the piperidine nitrogen, facilitating nucleophilic aromatic substitution at the 2-position of the benzimidazole. Isoamyl alcohol acts as both solvent and proton shuttle, enhancing reaction kinetics. The spirocyclic ketal prevents undesired oxidation during subsequent steps.
Hydrolysis/Oxidation to Piperidone
The ketal intermediate undergoes acidic hydrolysis to yield 1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-4-piperidone (V) :
The piperidone moiety serves as a versatile handle for introducing the methylamino group via reductive amination.
Reductive Amination
Imine Formation and Reduction
Treatment of V with methylamine generates an imine intermediate (VIII) , which is reduced in situ:
| Parameter | Specification |
|---|---|
| Reducing Agent | Sodium borohydride (NaBH4) |
| Solvent | Methanol |
| Temperature | 0–25°C |
| Yield | 85–92% |
The product, 1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-4-(methylamino)piperidine (VI) , is isolated via distillation and recrystallization.
Avoiding Isomerization
Early methods suffered from a 15% yield loss due to N-alkylation at the piperidine secondary amine. The current protocol suppresses this by:
-
Using a large excess of methylamine
-
Maintaining low temperatures during reduction
Pyrimidine Coupling
The final step couples VI with 2-chloro-4-hydroxypyrimidine (VII) under basic conditions:
This nucleophilic aromatic substitution installs the pyrimidinone moiety, yielding mizolastine (IV) . The use of DMA enhances solubility of both reactants, while K2CO3 scavenges HCl liberated during the reaction.
Industrial-Scale Modifications
Solvent Recycling
Isoamyl alcohol from the initial condensation is recovered via fractional distillation (175 mL distilled from 350 mL input). This reduces raw material costs by 40–50% in batch processes.
Purification Techniques
-
Crystallization : Mizolastine is purified via anti-solvent addition using ethyl acetate/water.
-
Chromatography : Reserved for resolving persistent isomeric impurities (<2%).
Analytical Characterization
Critical quality control metrics for mizolastine batches include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥99.0% |
| Isomer Content | Chiral GC-MS | ≤0.5% |
| Residual Solvents | Headspace GC | <500 ppm (isoamyl alcohol) |
| Crystal Form | XRPD | Polymorph I |
Data from confirm these parameters ensure pharmaceutical-grade output.
Comparison with Legacy Methods
Traditional routes (Methods A–D in EP 0 217 700 B1) faced limitations:
| Issue | Legacy Methods | Current Protocol |
|---|---|---|
| Reaction Time | 8 days (Method B) | 48 hours |
| Isomer Formation | 15% (Method B) | <0.5% |
| Protecting Groups | Required (Methods A, D) | Eliminated via ketal |
| Methyl Mercaptan Risk | High (Method C) | None |
The shift to oxygenated piperidine intermediates reduced steps from 7 to 4 and increased overall yield from 32% to 68% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the Schiff base intermediate during synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives .
Scientific Research Applications
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity . The pyrimidinone moiety can further modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Mizolastine and Analogs
Key Observations :
- Mizolastine and Astemizole share a benzimidazole-piperidine backbone, but Mizolastine’s pyrimidinone moiety enhances metabolic stability compared to Astemizole’s methoxyphenethyl group .
- The pyrido-pyrimidinone analog () lacks the fluorobenzyl group, reducing H₁ receptor affinity but improving solubility .
Pharmacological and Biochemical Comparisons
Table 2: Pharmacological Data
Mechanistic Insights :
- Mizolastine’s pyrimidinone group facilitates hydrogen bonding with histamine receptors, while its fluorobenzyl substituent enhances lipophilicity and blood-brain barrier penetration .
- Astemizole’s methoxyphenethyl side chain contributes to its cardiotoxicity by blocking potassium channels, a risk absent in Mizolastine due to structural optimization .
Biological Activity
The compound 2-((1-(1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-4(1H)-pyrimidinone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol. The structure incorporates a benzimidazole moiety, a piperidine ring, and a pyrimidinone core, which are key components contributing to its biological properties. The compound can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives containing benzimidazole and pyrimidinone structures exhibit significant antitumor activity. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 0.64 | Strong antiproliferative |
| Compound B | KMS-12 (Multiple Myeloma) | 1.4 | Moderate cellular potency |
| Compound C | SNU16 (Gastric Cancer) | 0.77 | Effective growth inhibition |
These results indicate that the presence of the benzimidazole and piperidine rings enhances the antitumor efficacy, likely due to their ability to interact with specific molecular targets involved in tumor growth.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Research indicates that derivatives with similar structural features possess significant antibacterial effects against Gram-positive bacteria.
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 32 μg/mL | Effective |
| Study 2 | Escherichia coli | 64 μg/mL | Moderate |
The observed antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine and benzimidazole portions of the molecule significantly influence its biological activity. For example, substituents at specific positions on the benzimidazole ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.
Key Findings:
- Substituent Effects : The introduction of electron-withdrawing groups on the benzimidazole ring increases potency against cancer cell lines.
- Piperidine Variants : Different piperidine derivatives have been synthesized to optimize solubility and bioavailability.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antitumor Activity : A study involving mice implanted with HCT116 tumors showed a significant reduction in tumor size when treated with the compound at doses of 10 mg/kg body weight.
- Clinical Trials for Antimicrobial Efficacy : Preliminary trials indicated that formulations containing this compound demonstrated effective clearance of bacterial infections in patients with compromised immune systems.
Q & A
Basic: What are the established synthetic routes for 2-((1-(1H-Benzimidazol-2-yl)-4-piperidinyl)methylamino)-4(1H)-pyrimidinone?
The synthesis typically involves a multi-step condensation reaction. A common approach begins with functionalizing benzimidazole derivatives (e.g., introducing a piperidinylmethyl group) followed by coupling with pyrido-pyrimidine precursors. Key steps include:
- Step 1 : Activation of the benzimidazole core at the 2-position using nucleophilic substitution or metal-catalyzed cross-coupling.
- Step 2 : Introduction of the piperidinylmethylamine moiety via reductive amination or alkylation.
- Step 3 : Cyclization with pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the fused heterocyclic system .
Yields are influenced by solvent choice (polar aprotic solvents preferred) and temperature control (60–80°C for cyclization).
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
- Spectroscopy :
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., singlet for NH at δ 7.26 ppm; aromatic protons in the benzimidazole region δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 291.12) .
- X-ray Crystallography : Resolves non-planar conformations and dihedral angles between fused rings (e.g., pyrimidine ring distortion up to 34.87°) .
Basic: How is the compound’s preliminary biological activity assessed in vitro?
Initial assays focus on target engagement:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors (e.g., GPCRs) .
Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?
Comparative studies of analogs reveal:
- Substitution at the Pyrimidinone 6-position : Methyl groups enhance metabolic stability but reduce solubility (logP increases by ~0.5 units) .
- Piperidine Ring Functionalization : Introducing polar groups (e.g., hydroxyl) improves blood-brain barrier permeability but may reduce affinity for peripheral targets .
- Benzimidazole Modifications : Electron-withdrawing groups (e.g., Cl) at the 5-position increase kinase inhibition potency by 2–3 fold .
Table 1 : Activity trends for select analogs
| Substituent Position | Modification | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Pyrimidinone-6 | -CH₃ | 0.12 | 0.8 |
| Benzimidazole-5 | -Cl | 0.05 | 0.5 |
| Piperidine-4 | -OH | 0.25 | 1.2 |
Advanced: What strategies optimize synthetic yield and scalability?
- Catalyst Screening : Pd/C or Ni catalysts improve coupling efficiency in benzimidazole functionalization (yield increases from 45% to 72%) .
- Purification : Use of preparative HPLC with C18 columns resolves diastereomers; gradient elution (ACN/H₂O + 0.1% TFA) achieves >95% purity .
- Green Chemistry : Solvent substitution (e.g., replacing DMF with Cyrene™) reduces environmental impact without compromising yield .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., POPC bilayer models) to estimate logD and blood-brain barrier penetration .
- QSAR Models : Relate substituent electronegativity to metabolic clearance (e.g., CYP3A4-mediated oxidation) .
- Docking Studies : Glide or AutoDock Vina predicts binding modes to targets like EGFR (binding energy ≤ −8.5 kcal/mol) .
Advanced: How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Assay Standardization : Control variables like ATP concentration in kinase assays (10 μM vs. 100 μM alters IC₅₀ by 5×) .
- Metabolic Stability : Differences in liver microsome activity (human vs. rodent) explain species-specific efficacy .
- Batch Purity : HPLC-MS traces (e.g., ≥98% purity) ensure impurities (e.g., dehalogenated byproducts) do not skew results .
Advanced: How to design environmental impact studies for this compound?
- Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water-sediment systems (half-life >60 days suggests persistence) .
- Ecotoxicology : Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition (72h EC₅₀) quantify aquatic risks .
- Bioaccumulation : LogKₒw (measured via shake-flask) >3.0 indicates potential biomagnification in food chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
